molecular formula C10H16N2O3S B8002814 3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole CAS No. 1206969-35-8

3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole

Cat. No.: B8002814
CAS No.: 1206969-35-8
M. Wt: 244.31 g/mol
InChI Key: KCJCRRZPKULGLU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. Isoxazole derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the isoxazole ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced isoxazole derivatives, reduced sulfonyl derivatives

    Substitution: Substituted sulfonyl derivatives

Scientific Research Applications

3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Biological Studies: The compound can be used in studies to understand the interaction of isoxazole derivatives with biological targets, aiding in the elucidation of their mechanism of action.

    Industrial Applications: It can be employed in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. The compound may also inhibit specific enzymes or pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: Lacks the pyrrolidin-3-ylsulfonyl group, resulting in different biological activities and chemical properties.

    4-((Pyrrolidin-3-ylsulfonyl)methyl)isoxazole: Similar structure but without the methyl groups at positions 3 and 5, which can affect its reactivity and biological activity.

    3,5-Dimethyl-4-(methylsulfonyl)isoxazole: Contains a methylsulfonyl group instead of the pyrrolidin-3-ylsulfonyl group, leading to different interactions with biological targets.

Uniqueness

3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole is unique due to the presence of both the pyrrolidin-3-ylsulfonyl group and the methyl groups at positions 3 and 5. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dimethyl-4-(pyrrolidin-3-ylsulfonylmethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-7-10(8(2)15-12-7)6-16(13,14)9-3-4-11-5-9/h9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJCRRZPKULGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)(=O)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236511
Record name 3,5-Dimethyl-4-[(3-pyrrolidinylsulfonyl)methyl]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-35-8
Record name 3,5-Dimethyl-4-[(3-pyrrolidinylsulfonyl)methyl]isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-[(3-pyrrolidinylsulfonyl)methyl]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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